molecular formula C14H10BrNO2 B2427770 2-(2-Bromonaphtho[2,1-b]furan-1-yl)acetamide CAS No. 873856-34-9

2-(2-Bromonaphtho[2,1-b]furan-1-yl)acetamide

Cat. No.: B2427770
CAS No.: 873856-34-9
M. Wt: 304.143
InChI Key: DQFIDJYTGHBXNH-UHFFFAOYSA-N
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Description

2-(2-Bromonaphtho[2,1-b]furan-1-yl)acetamide is a chemical compound with the molecular formula C14H10BrNO2. It is a derivative of naphthofuran, a fused heterocyclic compound, and contains a bromine atom at the 2-position of the naphthofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromonaphtho[2,1-b]furan-1-yl)acetamide typically involves the bromination of naphthofuran followed by acetamidation. One common method involves the bromination of naphthofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting bromonaphthofuran is then reacted with acetic anhydride and ammonium acetate to form the acetamide derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromonaphtho[2,1-b]furan-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted naphtho[2,1-b]furan derivatives.

    Oxidation Reactions: Products include naphtho[2,1-b]furan derivatives with oxidized functional groups.

    Reduction Reactions: Products include naphtho[2,1-b]furan-1-ylacetamide.

Scientific Research Applications

2-(2-Bromonaphtho[2,1-b]furan-1-yl)acetamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloronaphtho[2,1-b]furan-1-yl)acetamide
  • 2-(2-Fluoronaphtho[2,1-b]furan-1-yl)acetamide
  • 2-(2-Iodonaphtho[2,1-b]furan-1-yl)acetamide

Uniqueness

2-(2-Bromonaphtho[2,1-b]furan-1-yl)acetamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-(2-bromobenzo[e][1]benzofuran-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO2/c15-14-10(7-12(16)17)13-9-4-2-1-3-8(9)5-6-11(13)18-14/h1-6H,7H2,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFIDJYTGHBXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=C(O3)Br)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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